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molecular formula C15H14N2O B8517538 Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)-

Methanone,(4-aminophenyl)(2,3-dihydro-1h-indol-7-yl)-

Cat. No. B8517538
M. Wt: 238.28 g/mol
InChI Key: KRZCPEMAZACJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114882B2

Procedure details

5 g (42 mmol) of indoline are dissolved in 50 ml of toluene. In a separate flask, 70 ml of toluene are cooled to 5° C., and 100 ml of boron trichloride (10% solution in xylene) are added dropwise at this temperature under nitrogen. The indoline is subsequently added dropwise to this solution at 5-10° C., and 5.4 g (46 mmol) of 4-aminobenzonitrile are subsequently added in portions over the course of 30 min. The mixture is stirred at 5-10° for a further 15 min, and 6.7 g (50 mmol) of aluminium chloride are then added in portions at the temperature indicated. The mixture is heated under reflux for 6 h. For work-up, the reaction mixture is cooled to 70° C., and 10 ml of water are added dropwise, during which the temperature rises slightly and the solution becomes cloudy. 60 ml of 2 N hydrochloric acid are subsequently added, during which a clear solution is again formed, and the mixture is warmed under reflux for 12 h. The reaction mixture is poured into ice-water, adjusted to pH=12 using conc. NaOH and extracted with ethyl acetate. The combined organic phases are dried over sodium sulfate and evaporated, and the residue is chromatographed over a column with ethyl acetate. The combined product fractions are recrystallised from petroleum ether, giving 3.8 g of yellow crystals (4-aminophenyl)-(2,3-dihydro-1H-indol-7-yl)methanone. (M.p. 133-135° C.)
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.4 g
Type
reactant
Reaction Step Six
Quantity
6.7 g
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.B(Cl)(Cl)Cl.[NH2:14][C:15]1[CH:22]=[CH:21][C:18]([C:19]#N)=[CH:17][CH:16]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[OH-:28].[Na+]>C1(C)C=CC=CC=1.O>[NH2:14][C:15]1[CH:22]=[CH:21][C:18]([C:19]([C:8]2[CH:7]=[CH:6][CH:5]=[C:4]3[C:9]=2[NH:1][CH2:2][CH2:3]3)=[O:28])=[CH:17][CH:16]=1 |f:3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Step Six
Name
Quantity
5.4 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Step Seven
Name
Quantity
6.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Eight
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Nine
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 5-10° for a further 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
is again formed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over a column with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined product fractions are recrystallised from petroleum ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(=O)C=1C=CC=C2CCNC12
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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